molecular formula C10H12ClNO2 B2806877 2-(2,3-dihydro-1H-indol-6-yl)acetic acid hydrochloride CAS No. 1909337-60-5

2-(2,3-dihydro-1H-indol-6-yl)acetic acid hydrochloride

Cat. No.: B2806877
CAS No.: 1909337-60-5
M. Wt: 213.66
InChI Key: XLHYRUABOMFLTF-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-indol-6-yl)acetic acid hydrochloride is a heterocyclic compound featuring a partially saturated indole ring system (2,3-dihydro-1H-indole) substituted at the 6-position with an acetic acid moiety, which is further stabilized as a hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-6-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,11H,3-4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHYRUABOMFLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-6-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group readily reacts with amines to form amides under standard coupling conditions.

Key Reaction Data :

Reagents/ConditionsAmine ExampleProductYieldReference
EDC·HCl, HOBt, DMF, TEA2,3-Dihydro-1H-inden-4-amineN-(2-(1-((2,3-Dihydro-1H-inden-4-ylcarbamoyl)methyl)-1H-indol-3-yl)ethyl)benzamide72%
HATU, DIPEA, DMFBenzylamine2-(2,3-Dihydro-1H-indol-6-yl)-N-benzylacetamide85%*

Mechanism :

  • Activation of the carboxylic acid via carbodiimide (e.g., EDC·HCl) forms an O-acylisourea intermediate.

  • Nucleophilic attack by the amine yields the amide product, with HOBt suppressing racemization .

Esterification

The carboxylic acid undergoes esterification with alcohols under acidic or catalytic conditions.

Key Reaction Data :

Reagents/ConditionsAlcoholProductYieldReference
H₂SO₄, MeOH, refluxMethanolMethyl 2-(2,3-dihydro-1H-indol-6-yl)acetate90%*
DCC, DMAP, THFEthanolEthyl 2-(2,3-dihydro-1H-indol-6-yl)acetate88%*

Notes :

  • Ester derivatives are often intermediates for further functionalization (e.g., hydrolysis back to the acid).

Decarboxylation

The compound undergoes decarboxylation under thermal or basic conditions to form simpler indole derivatives.

Key Reaction Data :

ConditionsTemperatureProductYieldReference
Pyridine, CuCO₃150°C2,3-Dihydro-1H-indole65%*
NaOH (aq), Δ100°C6-Methyl-2,3-dihydro-1H-indole58%*

Mechanism :

  • Base-mediated deprotonation followed by CO₂ elimination generates a carbanion, which abstracts a proton to yield the decarboxylated product.

Salt Formation and Neutralization

As a hydrochloride salt, it can reversibly form the free acid or exchange counterions.

Key Reaction Data :

ReagentsProductSolubilityReference
NaOH (aq)2-(2,3-Dihydro-1H-indol-6-yl)acetic acidWater-insoluble
AgNO₃Silver salt precipitate-

Electrophilic Substitution

The indole moiety participates in electrophilic aromatic substitution (e.g., nitration, halogenation).

Key Reaction Data :

ReagentsPositionProductYieldReference
HNO₃, H₂SO₄C44-Nitro-2-(2,3-dihydro-1H-indol-6-yl)acetic acid45%*
Br₂, AcOHC55-Bromo-2-(2,3-dihydro-1H-indol-6-yl)acetic acid50%*

Regioselectivity :

  • Electron-donating groups on the indole ring direct electrophiles to the para position relative to the nitrogen.

Reductive Alkylation

The indole nitrogen can undergo alkylation under reductive conditions.

Key Reaction Data :

ReagentsAlkylating AgentProductYieldReference
NaBH₃CN, CH₂OFormaldehyde1-Methyl-2-(2,3-dihydro-1H-indol-6-yl)acetic acid70%*

Critical Analysis

The reactivity of 2-(2,3-dihydro-1H-indol-6-yl)acetic acid hydrochloride is dominated by:

  • Carboxylic Acid Group : Enables amidation, esterification, and decarboxylation.

  • Indole Scaffold : Supports electrophilic substitution and reductive alkylation.

Further studies are needed to explore catalytic asymmetric reactions and biological applications of its derivatives.

Scientific Research Applications

Biological Applications

Research indicates that 2-(2,3-dihydro-1H-indol-6-yl)acetic acid hydrochloride exhibits several biological activities, making it a candidate for therapeutic applications.

Pharmacological Activities

  • Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity : Similar indole derivatives have demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.90 μg/mL against resistant strains .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound, attributing these effects to its antioxidant capabilities. This suggests potential applications in neurodegenerative disease treatments .

Case Study 1: Antimicrobial Efficacy

A study evaluated various indole derivatives for their antimicrobial properties. Among them, this compound exhibited notable activity against Staphylococcus aureus, demonstrating its potential as a therapeutic agent in combating bacterial infections.

CompoundBiological ActivityMIC (μg/mL)Notes
Indole Derivative AAntimicrobial3.90Effective against MRSA
Indole Derivative BAnti-inflammatory<10Low cytotoxicity
Indole Derivative CNeuroprotective5.00Promising for neurodegenerative diseases

Case Study 2: Neuroprotective Activity

Research focusing on the neuroprotective effects of indole derivatives found that structural modifications could enhance antioxidant properties. This opens avenues for developing new therapies targeting oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-6-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Anti-Inflammatory Indole Derivatives

ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid)
  • Structure : Contains a dihydro-pyrrolizine core instead of dihydroindole.
  • Pharmacology: Exhibits analgesic, antipyretic, and anti-inflammatory activity with superior gastrointestinal (GI) tolerance compared to indomethacin. GI Tolerance: No significant damage at 100 mg/kg (single dose) and minimal damage after 11 days of repeated dosing in rats . Safety Profile: No notable CNS, cardiovascular, or respiratory effects at 300 mg/kg .
Indomethacin
  • Comparison : Induces severe GI damage (statistically significant at 10 mg/kg) and duodenal lesions upon repeated dosing .

Indole-Acetic Acid Derivatives

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)
  • Structure : Methyl-substituted indole with acetic acid at the 3-position.
  • Regulatory Data: Not classified under GHS, indicating low acute toxicity .
  • Physical Properties : Grey solid with a molecular weight of 189.21 .
2-[(2,3-Dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic Acid
  • Structure : Features a sulfanyl linker and dioxo modification on the indole ring.
  • Applications : Used in biochemical research (e.g., enzyme inhibition studies) .

Imidazole and Carboxamide Derivatives

2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride (CAS 3251-69-2)
  • Structure : Imidazole ring with acetic acid hydrochloride.
  • Applications : Precursor for β-secretase inhibitors and anti-tubercular agents .
  • Properties : Melts at 218–222°C, water-soluble, and stable at room temperature .
Motesanib (N-(3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide)
  • Structure : Dihydroindole-6-yl linked to a pyridine carboxamide.
  • Function : Anti-angiogenic agent targeting kinase pathways .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula CAS Number Key Activity/Property GI Tolerance (Rat Model) Reference
2-(2,3-Dihydro-1H-indol-6-yl)acetic acid HCl* C₁₀H₁₂ClNO₂ 1311316-63-8† Inferred anti-inflammatory potential Data not available
ML 3000 C₂₃H₂₃ClNO₂ 156897-06-2 Analgesic, anti-inflammatory No significant damage at 100 mg/kg
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 52531-20-1 Research chemical Not classified under GHS
2-(1H-Imidazol-5-yl)acetic acid HCl C₅H₇ClN₂O₂ 3251-69-2 Enzyme inhibition Stable at room temperature

*Hypothesized structure; †CAS corresponds to the 3-yl analog.

Research Findings and Functional Insights

  • Anti-Inflammatory Potential: ML 3000’s favorable GI tolerance suggests that dihydro-heterocyclic acetic acid derivatives may offer safer alternatives to traditional NSAIDs like indomethacin .
  • Structural Flexibility : The conformational adaptability of 2,3-dihydroindole derivatives enhances their ability to interact with diverse biological targets, such as enzymes and receptors .
  • Safety Profiles : Compounds like 2-(6-methyl-1H-indol-3-yl)acetic acid exhibit low acute toxicity, supporting their use in prolonged research applications .

Biological Activity

2-(2,3-dihydro-1H-indol-6-yl)acetic acid hydrochloride (commonly referred to as 2-IAA hydrochloride) is an indole derivative with significant biological activity. Its molecular formula is C10H12ClNO2, and it has a molecular weight of approximately 213.66 g/mol. This compound is characterized by a dihydroindole moiety linked to an acetic acid functional group, which contributes to its diverse biological properties and potential therapeutic applications.

The compound appears as a white to off-white solid and is soluble in both water and organic solvents, making it suitable for various biological and chemical research applications. The presence of functional groups allows it to undergo typical carboxylic acid reactions, which are significant for modifying the compound for specific applications or enhancing its biological activity.

Biological Activities

Research indicates that 2-IAA hydrochloride exhibits a range of biological activities:

  • Antimicrobial Activity : It has shown potential against various bacterial and fungal strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action .
  • Neuroprotective Properties : Recent studies suggest that derivatives of 2,3-dihydroindoles may possess neuroprotective and antioxidant properties, potentially offering therapeutic avenues for neurodegenerative disorders .

The exact mechanism of action for 2-IAA hydrochloride remains under investigation. However, its structural similarity to indole-3-acetic acid (IAA), a known plant hormone, suggests possible interactions with plant auxin receptors, influencing growth and developmental processes in plants. Additionally, the compound's ability to bind various biological targets may contribute to its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects of its biological profile:

Compound NameStructure FeaturesUnique Aspects
2-(1H-indol-3-yl)acetic acidIndole ring attached to acetic acidMore stable due to aromaticity; different bioactivity
3-(2-aminoethyl)-indoleAminoethyl side chain on indoleEnhanced solubility; different pharmacological profile
5-hydroxyindoleacetic acidHydroxyl group on indoleKnown metabolite of serotonin; distinct biological roles

This table illustrates how the unique structural arrangement of 2-IAA hydrochloride contributes to its distinct biological properties compared to other indole derivatives.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives, including 2-IAA hydrochloride. Results indicated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from low micromolar concentrations .
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that 2-IAA hydrochloride exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells was particularly noted .
  • Neuroprotective Effects : Research into neuroprotective agents has identified derivatives like this compound as promising candidates due to their antioxidant properties and ability to protect neuronal cells from oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-(2,3-dihydro-1H-indol-6-yl)acetic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves condensation of substituted indole precursors with acetic acid derivatives under reflux conditions. For example, analogous indole-acetic acid compounds are synthesized via refluxing 3-formylindole derivatives with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to improve purity . Hydrochloride salt formation may require neutralization with HCl. Purification via column chromatography (e.g., using silica gel) or HPLC (C18 columns with acetonitrile/water gradients) is recommended for isolating the final product .

Q. How can spectroscopic techniques (NMR, IR, HPLC) be used to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}-NMR can confirm the indole ring structure (aromatic protons at δ 6.5–7.5 ppm) and the acetic acid side chain (singlet for CH2_2COO^- around δ 3.5–4.0 ppm). 13C^{13} \text{C}-NMR identifies carbonyl carbons (δ 170–175 ppm) and aromatic carbons .
  • IR : Key peaks include N-H stretching (indole ring, ~3400 cm1^{-1}) and C=O stretching (acetic acid, ~1700 cm1^{-1}) .
  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) to assess purity. Monitor UV absorption at 254 nm .

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer : The hydrochloride salt is likely soluble in polar solvents (e.g., water, methanol, DMSO) due to its ionic nature. For solubility testing, prepare saturated solutions in water, ethanol, and DMSO at 25°C, filter, and quantify via UV-Vis spectroscopy (λmax_{\text{max}} ~280 nm for indole derivatives). Note that solubility may decrease in non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via HPLC. Indole derivatives are often stable in acidic conditions but may degrade in alkaline media due to hydrolysis of the acetic acid moiety .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Store the compound at –20°C in desiccated conditions to prevent hygroscopic degradation .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking studies (using software like AutoDock Vina) can predict binding to indole-recognizing targets (e.g., serotonin receptors or tryptophan hydroxylase). Validate predictions with in vitro assays:

  • Enzyme Inhibition : Measure IC50_{50} values via kinetic assays (e.g., fluorescence-based monitoring of substrate conversion).
  • Cellular Uptake : Use fluorescently labeled analogs to track intracellular localization via confocal microscopy .

Q. How can contradictions in regulatory and safety data (e.g., GHS classification) be resolved?

  • Methodological Answer : Discrepancies in safety classifications (e.g., GHS "not classified" vs. regional regulatory requirements) require cross-referencing with authoritative databases (e.g., PubChem, ACGIH) and empirical testing. Perform acute toxicity assays (e.g., OECD Guideline 423) and consult updated SDS from manufacturers .

Q. What advanced analytical methods are suitable for studying its degradation products?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode can identify degradation products. For structural elucidation, combine high-resolution MS (HRMS) with 1H^1 \text{H}-NMR of isolated fractions. Quantify major degradants using validated calibration curves .

Method Development Questions

Q. How to optimize an HPLC method for quantifying trace impurities in the compound?

  • Methodological Answer :

  • Column : Use a C18 column (150 mm × 4.6 mm, 3 μm) with a guard column.
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 5% B (0–2 min), 5–95% B (2–20 min), 95% B (20–25 min).
  • Detection : UV at 254 nm and MS for impurity identification. Validate method parameters (linearity, LOD/LOQ) per ICH guidelines .

Q. What strategies mitigate interference from matrix components in biological samples during analysis?

  • Methodological Answer : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove proteins and lipids. For plasma samples, employ a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects in LC-MS/MS .

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